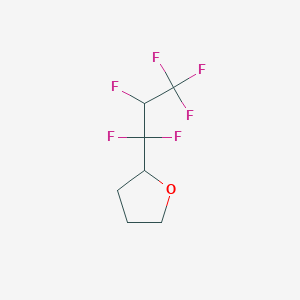

2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-5(7(11,12)13)6(9,10)4-2-1-3-14-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBQXOWLQEASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379345 | |

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-42-8 | |

| Record name | 2-(1,1,2,3,3,3-hexafluoropropyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Foreword: Navigating the Landscape of a Novel Fluorinated Ether

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource on the physicochemical properties of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran. The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry, offering profound impacts on metabolic stability, lipophilicity, and binding affinity.[1] This particular molecule, a fusion of a robust tetrahydrofuran ring and a hexafluoropropyl chain, presents a unique profile of interest.

It is crucial to note that while this compound is available commercially, detailed experimental data on its physicochemical properties are not extensively published. Therefore, this guide will present a combination of predicted data, established experimental methodologies for characterization, and expert insights based on the behavior of analogous fluorinated compounds. Our objective is to provide a foundational understanding and a practical framework for the empirical investigation of this promising chemical entity.

Molecular Identity and Core Properties

This compound, also known as 2-(hexafluoropropyl)oxolane, is a saturated heterocyclic ether bearing a perfluorinated alkyl substituent. This structural combination suggests a compound with unique solvent properties and potential applications as a building block in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 53005-42-8 | ChemicalBook[2] |

| Molecular Formula | C₇H₈F₆O | ChemicalBook[2] |

| Molecular Weight | 222.13 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 135-137 °C | ChemicalBook[2] |

| Predicted Density | 1.366 ± 0.06 g/cm³ | ChemicalBook[2] |

The presence of the hexafluoropropyl group is anticipated to significantly influence the compound's properties compared to unsubstituted tetrahydrofuran (THF), which has a boiling point of 66 °C and a density of approximately 0.888 g/mL.[3][4] The increased molecular weight and strong intermolecular forces associated with the fluorinated substituent would lead to a higher boiling point and density.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

Given the scarcity of published experimental data, this section provides detailed protocols for the determination of key physicochemical properties. These methodologies are standard in the field and are presented to guide the researcher in generating empirical data for this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a substance's volatility.

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, leading to the circulation of the oil and uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for boiling point determination using the Thiele tube method.

Density Determination

Density is a measure of mass per unit volume and is a characteristic property of a substance.

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Mass Measurement: The filled pycnometer is weighed accurately.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Diagram of Density Determination Workflow

Caption: Workflow for density determination using a pycnometer.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development and process chemistry. Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The tetrahydrofuran moiety provides some polarity, while the hexafluoropropyl group introduces fluorous characteristics.

-

Solvent Selection: A panel of common laboratory solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate vial, add this compound dropwise with agitation.

-

Observation: Observe for miscibility (a single clear phase) or immiscibility (formation of layers or a cloudy suspension).

-

Qualitative Assessment: Classify the solubility as miscible, partially miscible, or immiscible for each solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to both the oxygen and the electron-withdrawing hexafluoropropyl group, would appear as the most downfield multiplet. The other ring protons would appear at higher field.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbons of the hexafluoropropyl group will be significantly affected by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound would show complex multiplets for the non-equivalent fluorine atoms on the propyl chain, with characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydrofuran ring will also be a prominent feature.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected, along with characteristic fragments resulting from the cleavage of the C-C bonds of the propyl chain and the tetrahydrofuran ring.

Synthesis and Purification

A plausible synthetic route to this compound would involve the reaction of a suitable Grignard reagent with a lactone, followed by cyclization.

Hypothetical Synthetic Protocol

-

Grignard Reagent Formation: Prepare the Grignard reagent from 1,1,2,3,3,3-hexafluoro-1-iodopropane and magnesium turnings in anhydrous diethyl ether.

-

Reaction with γ-Butyrolactone: Add γ-butyrolactone to the Grignard reagent at low temperature (e.g., -78 °C).

-

Workup and Cyclization: Quench the reaction with a saturated aqueous solution of ammonium chloride. The resulting intermediate diol can be cyclized under acidic conditions to yield the desired this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Diagram of Hypothetical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Safety and Handling

While a specific safety data sheet should always be consulted, general precautions for handling fluorinated organic compounds should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Potential Applications

The unique combination of a polar tetrahydrofuran ring and a nonpolar, lipophilic hexafluoropropyl group suggests several potential applications for this molecule:

-

Specialty Solvent: Its properties may make it a useful solvent for specific reactions or extractions, particularly in the area of fluorine chemistry.

-

Building Block in Medicinal Chemistry: As a precursor to more complex fluorinated molecules, it could be valuable in the synthesis of novel pharmaceuticals.

-

Materials Science: It could be investigated as a component in the development of new polymers or functional fluids.

Conclusion

This compound represents an intriguing molecule at the interface of heterocyclic and fluorine chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its known and predicted properties, presenting detailed methodologies for its empirical study, and suggesting a viable synthetic approach. As the field of fluorinated compounds continues to expand, a thorough understanding of such fundamental building blocks will be paramount to future innovation.

References

-

Spectroscopic investigations of ThF and ThF+. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Starr, D., & Hixon, R. M. (n.d.). Tetrahydrofuran. Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf. (n.d.). Retrieved January 18, 2026, from [Link]

-

(A) UV-vis absorption spectra of 1, 2 and 3 in tetrahydrofuran. (B)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Physicochemical properties of some PFASs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chapter 2 PFAS: an overview of their physicochemical properties and implications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Tetrahydrofuran Solvent Properties. (n.d.). Retrieved January 18, 2026, from [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Retrieved January 18, 2026, from [Link]

-

Physicochemical properties and interactions of perfluoroalkyl substances (PFAS) - Challenges and opportunities in sensing and remediation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Tetrahydrofuran. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Tetrahydrofuran. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Tetrahydrofuran | (CH2)3CH2O | CID 8028. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2,2,3,3-Tetrafluoropropyl-1',1',2',3',3'-hexafluoropropyl ether. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

1,1,2,3,3,3-Hexafluoropropyl methyl ether | C4H4F6O | CID 2778364. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-methyl tetrahydrofuran from various lignocellulosic feedstocks: Sustainability assessment via LCA. (n.d.). IDEAS/RePEc. Retrieved January 18, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Oxepan-2-one;oxirane;oxolane | C12H22O4 | CID 22402598. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,1,2,3,3,3-Hexfluoropropyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel fluorinated heterocyclic compound, 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran. While specific literature on this exact molecule is not prevalent, this document leverages established principles of organic and fluorine chemistry to outline a robust synthetic strategy and predict the spectral and analytical properties of the target compound. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of fluorinated tetrahydrofurans, a class of compounds with potential applications in medicinal chemistry, materials science, and as specialty solvents. The proposed synthesis involves a free-radical-mediated cyclization of a hexafluoropropyl-substituted alkenol, a versatile and reliable method for the construction of substituted tetrahydrofuran rings. The characterization section provides predicted spectroscopic data, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in the identification and purification of the title compound.

Introduction and Rationale

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just a few of the benefits that have made organofluorine compounds indispensable in modern drug discovery and materials science. The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a common scaffold in many natural products and pharmaceuticals, valued for its hydrogen bond accepting capability and its role as a versatile synthetic intermediate.[1]

The combination of a perfluoroalkyl group with a tetrahydrofuran ring in This compound (CAS No. 53005-42-8)[2] presents a molecule with unique potential. The hexafluoropropyl group is expected to impart significant metabolic stability and unique electronic properties, while the THF ring provides a polar handle for further functionalization or interaction with biological targets. This guide aims to provide a scientifically sound and practical framework for the synthesis and characterization of this intriguing molecule.

Proposed Synthesis: A Radical Approach

Given the absence of a specific documented synthesis for the title compound, we propose a robust and well-precedented strategy based on the radical addition of a perfluoroalkyl iodide to an unsaturated alcohol, followed by intramolecular cyclization. This approach is advantageous due to the commercial availability of the necessary precursors and the generally high yields and functional group tolerance of radical reactions.[3][4]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of the target molecule involves breaking the C-C bond between the perfluoroalkyl group and the tetrahydrofuran ring, and the C-O bond of the ether, leading back to a suitable alkenol and a perfluoroalkyl radical source.

Caption: Retrosynthetic analysis of the target molecule.

The proposed forward synthesis, therefore, involves the reaction of 4-penten-1-ol with 1-iodo-1,1,2,3,3,3-hexafluoropropane in the presence of a radical initiator.

Detailed Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

1-Iodo-1,1,2,3,3,3-hexafluoropropane

-

4-Penten-1-ol

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous, degassed solvent (e.g., benzene, toluene, or tert-butanol)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4-penten-1-ol (1.0 eq) and 1-iodo-1,1,2,3,3,3-hexafluoropropane (1.2 eq) in anhydrous, degassed solvent.

-

Initiation: Add a catalytic amount of AIBN (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) under a positive pressure of nitrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at typical reflux temperatures to generate the necessary radicals to initiate the chain reaction.

-

Stoichiometry: A slight excess of the perfluoroalkyl iodide is used to ensure complete consumption of the limiting alkenol.

-

Solvent: Anhydrous and degassed solvent is crucial to prevent quenching of the radical intermediates by water or oxygen.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent unwanted side reactions with atmospheric oxygen, which can act as a radical scavenger.

Comprehensive Characterization

The following section details the expected analytical and spectroscopic data for this compound, based on its chemical structure and known data for similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₈F₆O |

| Molecular Weight | 222.13 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 135-145 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted spectra are as follows:

¹H NMR:

-

δ 4.0-4.2 ppm (m, 1H): The proton on the carbon bearing the perfluoroalkyl group (C2-H). This will be a complex multiplet due to coupling with the adjacent protons on C3 and the fluorine atoms of the perfluoroalkyl chain.

-

δ 3.7-3.9 ppm (m, 2H): The protons on the C5 of the tetrahydrofuran ring (O-CH₂).

-

δ 1.8-2.2 ppm (m, 4H): The protons on C3 and C4 of the tetrahydrofuran ring.

¹³C NMR:

-

δ ~80 ppm (d): The carbon at C2, directly attached to the perfluoroalkyl group. The signal will be split by the directly attached fluorine.

-

δ ~68 ppm: The carbon at C5 (O-CH₂).

-

δ ~25-30 ppm: The carbons at C3 and C4.

-

δ ~110-130 ppm (m): The carbons of the perfluoroalkyl chain, showing complex splitting patterns due to C-F coupling.

¹⁹F NMR:

-

~ -75 ppm (d): The CF₃ group.

-

~ -130 ppm (m): The CF₂ group.

-

~ -210 ppm (m): The CFH group.

The exact chemical shifts and coupling constants would need to be determined experimentally, but these predictions provide a solid basis for spectral interpretation.[5][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 222. However, this peak may be of low intensity due to the facile fragmentation of fluorinated compounds.[7]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways in EI-MS.

Key fragments would include:

-

m/z 71: Corresponding to the tetrahydrofuranyl cation.

-

m/z 151: Corresponding to the [CF₃CFHCF₂]⁺ fragment.

-

Loss of the perfluoroalkyl side chain to give a fragment at m/z 71.

-

Cleavage of the tetrahydrofuran ring.

Analysis by chemical ionization (CI) or electrospray ionization (ESI) would likely yield a more prominent protonated molecular ion [M+H]⁺ at m/z 223.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the C-F bonds.[9]

Predicted Characteristic IR Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretching of the THF ring |

| 1300-1000 | Strong, complex bands due to C-F stretching |

| 1100-1000 | C-O-C stretching of the ether linkage |

The C-F stretching region will be particularly informative, likely showing multiple strong bands characteristic of the CF₃, CF₂, and CFH groups.[10][11]

Conclusion and Future Directions

This technical guide has outlined a plausible and robust synthetic route to this compound and provided a detailed prediction of its characterization data. The proposed radical-based synthesis is versatile and should be readily adaptable in a standard organic chemistry laboratory. The predicted spectroscopic data provides a clear roadmap for the identification and purification of the target compound.

Future work should focus on the experimental validation of the proposed synthesis and the full characterization of the molecule. Once synthesized and characterized, this novel fluorinated heterocycle can be explored for its potential applications in various fields. Its unique combination of a polar tetrahydrofuran ring and a metabolically stable, lipophilic hexafluoropropyl group makes it a promising candidate for investigation in medicinal chemistry as a scaffold for new therapeutic agents, in materials science for the development of novel polymers and liquid crystals, and as a specialty solvent with unique properties.

References

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803–3814. [Link]

- Lucio‐Martínez, F., & Chaładaj, W. (2023). Fluoroalkyl Iodides in Fluoroalkylative Difunctionalization of C−C Multiple Bonds.

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

- Chertkov, V. A., Podkorytov, I. S., & Klochkov, V. V. (2018). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 54(3), 413-420.

- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of perfluoroalkyl- and perfluoroalkoxy-containing compounds. Journal of Fluorine Chemistry, 125(2), 143-157.

-

NIST. (n.d.). 2,2,3,3-Tetrafluoropropyl-1',1',2',3',3'-hexafluoropropyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

- Xiao, F., Simcik, M. F., Halbach, T. R., & Gulliver, J. S. (2021). Unraveling Hidden Infrared Spectral Signatures in PFAS Thermal Degradation with Two-Dimensional Correlation Spectroscopy. Environmental Science & Technology, 55(9), 6038–6048.

- Tressl, R., Rewicki, D., Kersten, E., & Nittka, C. (1995). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(2), 443-450.

- Fried, S. D., & Baiz, C. R. (2016). An empirical IR frequency map for Ester C=O stretching vibrations. The Journal of Physical Chemistry A, 120(22), 3888–3896.

- Hahne, F., & Knozinger, E. (2000). Far-infrared spectra and two-dimensional potential energy surfaces for the out-of-plane ring vibrations of tetrahydrofuran. The Journal of Chemical Physics, 112(1), 140-148.

- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163.

- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.

- Dolbier Jr, W. R., & Battiste, M. A. (2003). The use of 19F NMR for the determination of the stereochemistry of organic molecules. Chemical reviews, 103(10), 3647-3702.

- Dolbier Jr, W. R. (1996). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical reviews, 96(5), 1557-1584.

- Dolbier Jr, W. R. (2000). A new and convenient method for the synthesis of perfluoroalkyl-substituted compounds. Journal of Fluorine Chemistry, 101(2), 127-135.

- Dolbier Jr, W. R., & Duan, J. X. (2001). A convenient and general synthesis of perfluoroalkyl-substituted aromatics. The Journal of organic chemistry, 66(5), 1765-1768.

- Dolbier Jr, W. R., & Ait-Mohand, S. (2002). A convenient and general method for the synthesis of perfluoroalkyl-substituted alkynes. The Journal of organic chemistry, 67(26), 9372-9375.

- Dolbier Jr, W. R., & Tian, F. (2004). A new and efficient method for the synthesis of perfluoroalkyl-substituted heterocycles. The Journal of organic chemistry, 69(15), 5035-5039.

- Dolbier Jr, W. R., & Li, A. R. (2005). A new and efficient method for the synthesis of perfluoroalkyl-substituted alkenes. The Journal of organic chemistry, 70(22), 8982-8986.

- Dolbier Jr, W. R., & Pan, X. Q. (2006). A new and efficient method for the synthesis of perfluoroalkyl-substituted allenes. The Journal of organic chemistry, 71(24), 9208-9211.

- Dolbier Jr, W. R., & Yang, Z. Y. (2007). A new and efficient method for the synthesis of perfluoroalkyl-substituted cyclopropanes. The Journal of organic chemistry, 72(18), 6917-6920.

- Dolbier Jr, W. R., & Zeng, H. Q. (2008). A new and efficient method for the synthesis of perfluoroalkyl-substituted epoxides. The Journal of organic chemistry, 73(13), 5133-5135.

- Dolbier Jr, W. R., & Zhang, L. (2009). A new and efficient method for the synthesis of perfluoroalkyl-substituted aziridines. The Journal of organic chemistry, 74(19), 7542-7545.

Sources

- 1. Tetrahydrofuran synthesis [organic-chemistry.org]

- 2. 2,2,3,3-Tetrafluoropropyl-1',1',2',3',3'-hexafluoropropyl ether [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.e.jimdo.com [storage.e.jimdo.com]

- 10. researchmap.jp [researchmap.jp]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran. Due to the scarcity of published experimental spectra for this specific molecule, this guide focuses on a robust prediction of the ¹H NMR spectrum, grounded in fundamental principles of NMR spectroscopy and the well-documented effects of highly fluorinated substituents on proton chemical environments. We will delve into the anticipated chemical shifts, multiplicity patterns arising from both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings, and the rationale behind these predictions. This guide also includes a standardized experimental protocol for acquiring high-quality ¹H NMR spectra of fluorinated compounds, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Structural Significance of a Fluorinated Tetrahydrofuran

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its substitution with fluorine-containing groups can dramatically alter the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The compound this compound presents a fascinating case study for NMR analysis due to the powerful influence of the hexafluoropropyl group on the THF ring's electronic environment. A thorough understanding of its ¹H NMR spectrum is paramount for its unambiguous identification, purity assessment, and the structural elucidation of more complex molecules containing this fragment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of the seven protons on the tetrahydrofuran ring. The high electronegativity of the six fluorine atoms in the hexafluoropropyl group exerts a strong electron-withdrawing inductive effect, which is a key determinant of the chemical shifts of the neighboring protons.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons on the tetrahydrofuran ring are designated as follows:

Figure 1. Molecular structure and proton designations.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are estimated relative to a typical unsubstituted tetrahydrofuran, where the α-protons (C2 and C5) appear around 3.7 ppm and the β-protons (C3 and C4) appear around 1.8 ppm.[3]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H2 | 4.0 - 4.5 | ddd | J(H2-H3a), J(H2-H3b), J(H2-F) |

| H5a, H5b | 3.6 - 3.9 | m | J(H5a-H5b), J(H5a-H4a), J(H5a-H4b), J(H5b-H4a), J(H5b-H4b) |

| H3a, H3b | 1.9 - 2.3 | m | J(H3a-H3b), J(H3a-H2), J(H3a-H4a), J(H3a-H4b), J(H3b-H2), J(H3b-H4a), J(H3b-H4b) |

| H4a, H4b | 1.7 - 2.0 | m | J(H4a-H4b), J(H4a-H3a), J(H4a-H3b), J(H4a-H5a), J(H4a-H5b), J(H4b-H3a), J(H4b-H3b), J(H4b-H5a), J(H4b-H5b) |

| H2' | 4.5 - 5.5 | dq | ³J(H2'-F), ³J(H2'-H2) |

Table 1. Predicted ¹H NMR Data for this compound.

Rationale for Predictions

-

H2 Proton: This proton is directly attached to the carbon bearing the strongly electron-withdrawing hexafluoropropyl group. Consequently, it will be the most deshielded of the THF protons, shifting significantly downfield to the 4.0 - 4.5 ppm region. Its multiplicity will be a doublet of doublets of doublets (ddd) due to coupling with the two diastereotopic protons on C3 (H3a and H3b) and a likely through-space coupling to one or more fluorine atoms on the C1' position.[3][4]

-

H5 Protons: These protons are alpha to the ether oxygen but are distant from the fluorinated substituent. They are expected to resonate at a chemical shift similar to that of unsubstituted THF, in the range of 3.6 - 3.9 ppm. Due to coupling with each other and the adjacent C4 protons, the signal will likely appear as a complex multiplet (m).

-

H3 and H4 Protons: These are the β-protons of the THF ring. The H3 protons, being closer to the electron-withdrawing group, will be slightly deshielded compared to the H4 protons. They are expected to appear as complex multiplets in the 1.9 - 2.3 ppm and 1.7 - 2.0 ppm regions, respectively, due to geminal and vicinal couplings with their neighboring protons.

-

H2' Proton: This proton is on the hexafluoropropyl chain, positioned between a CF₂ group and a CF₃ group. The extreme electron-withdrawing nature of these flanking groups will cause a significant downfield shift, predicted to be in the 4.5 - 5.5 ppm range. The signal is expected to be a doublet of quartets (dq) due to a large three-bond coupling to the fluorine atoms of the CF₃ group (³J(H-F)) and a smaller three-bond coupling to the H2 proton on the THF ring (³J(H-H)).

Experimental Protocol for ¹H NMR Acquisition

The following is a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a fluorinated compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice.[5]

-

Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[6]

-

Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents contain TMS.

Figure 2. Workflow for NMR sample preparation.

Instrument Parameters

The following are general guidelines for setting up a ¹H NMR experiment on a standard NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[7]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans (NS): Start with 8 or 16 scans for a reasonably concentrated sample.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals are captured.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.[8]

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Advanced NMR Experiments for Structural Confirmation

For an unambiguous assignment of all proton signals, especially in cases of overlapping multiplets, advanced 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be crucial for assigning quaternary carbons and confirming long-range connectivity.

-

¹⁹F NMR: Acquiring a ¹⁹F NMR spectrum, both proton-coupled and decoupled, will provide valuable information on the fluorine chemical shifts and ¹H-¹⁹F coupling constants.[9]

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex yet highly informative. The strong electron-withdrawing nature of the hexafluoropropyl group leads to a significant downfield shift of the adjacent protons, most notably the H2 proton on the THF ring and the H2' proton on the side chain. The characteristic multiplicities arising from both ¹H-¹H and ¹H-¹⁹F couplings provide a unique spectral fingerprint for this molecule. By following the outlined experimental protocol, researchers can acquire high-quality spectra for this and similar fluorinated compounds, enabling accurate structural characterization and quality control. For complete structural elucidation, a combination of 1D and 2D NMR techniques is recommended.

References

- Vertex, A. I. S. (n.d.). How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? Homework.Study.com.

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry.

- (n.d.).

- (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.

- (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins.

- (2023).

- (n.d.). 1H NMR chemical shift ppm table.

- (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.

- (n.d.).

- (n.d.).

- (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- (2025). 'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles.

- (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

- (2012). Seton Hall University 200 MHz MR SOP manual.

- (n.d.). NMR Sample Preparation.

- (n.d.). Chemical shifts.

- (n.d.).

- (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.

- (n.d.). 1H NMR Chemical Shift.

- (n.d.).

- (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).

- (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- (2024). The Effect of Fluorine in 1H NMR. Reddit.

- (n.d.). Fluorine NMR.

- (n.d.). Tetrahydrofuran. Wikipedia.

- (2021). 6.

- (n.d.).

Sources

- 1. youtube.com [youtube.com]

- 2. jeolusa.com [jeolusa.com]

- 3. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. commons.ggc.edu [commons.ggc.edu]

- 8. academic.shu.edu [academic.shu.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for this purpose. However, the presence of fluorine introduces complexities into 13C NMR spectra that require a nuanced understanding for accurate interpretation.[2]

This guide provides an in-depth analysis of the 13C NMR chemical shifts of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran. Due to the absence of readily available experimental spectra for this specific, complex molecule, this document will focus on a predictive and methodological approach. We will dissect the expected spectral features based on fundamental principles, discuss the influence of the hexafluoropropyl substituent on the tetrahydrofuran ring, and outline robust experimental and computational strategies for definitive spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who seek to master the intricacies of 13C NMR of fluorinated compounds.

Molecular Structure and Stereochemical Considerations

The structure of this compound presents several key features that are critical for interpreting its 13C NMR spectrum. The molecule possesses a chiral center at the C2 position of the tetrahydrofuran (THF) ring. This chirality renders the two methylene protons on the C3 and C4 positions, as well as the carbons themselves in certain environments, diastereotopic. This can lead to more complex splitting patterns and potentially distinct chemical shifts where they might otherwise be considered equivalent.

Caption: Molecular structure of this compound.

The Influence of Fluorine on 13C NMR Spectra

The interpretation of the 13C NMR spectrum of our target molecule is governed by two primary effects of the fluorine substituents:

-

Inductive Effects on Chemical Shifts: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect deshields adjacent carbon nuclei, causing their resonances to appear at a higher chemical shift (downfield). The magnitude of this effect attenuates with distance.

-

Carbon-Fluorine (C-F) J-Coupling: The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to spin-spin coupling with 13C nuclei. This coupling is observed through one, two, three, and sometimes even more bonds, resulting in the splitting of 13C signals into multiplets.[2] The magnitude of these coupling constants (J-values) provides valuable structural information.

-

¹JCF: One-bond C-F coupling is typically very large, ranging from -150 to -350 Hz.

-

²JCCF: Two-bond coupling is also significant, usually in the range of 15-50 Hz.

-

³JCCCF: Three-bond coupling is generally smaller, around 5-15 Hz.

-

The presence of multiple fluorine atoms on a single carbon, such as in CF2 and CF3 groups, will lead to complex splitting patterns that follow the n+1 rule for coupling to n equivalent spin-1/2 nuclei. For instance, a CF2 group will split a coupled carbon into a triplet, and a CF3 group will split it into a quartet.[1]

Predicted 13C NMR Chemical Shifts and Multiplicities

To predict the 13C NMR spectrum of this compound, we will start with the known chemical shifts of the parent tetrahydrofuran molecule and then consider the influence of the hexafluoropropyl substituent. The 13C NMR of unsubstituted tetrahydrofuran shows two signals: C2/C5 at approximately 68 ppm and C3/C4 at around 26 ppm.[3][4]

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale |

| C2 | 75 - 85 | Doublet of Doublets of Doublets (ddd) or more complex | The C2 carbon is directly attached to the oxygen and the fluorinated sidechain. The oxygen will keep it in the downfield region. The strong electron-withdrawing effect of the sidechain will further deshield it. It will exhibit ²JCCF coupling to the two fluorine atoms on C1' and ³JCCCF coupling to the fluorine on C2'. |

| C3 | 25 - 35 | Triplet or Doublet of Triplets | This carbon is three bonds away from the C1' fluorines and four bonds from the C2' fluorine. The primary influence will be a ³JCCCF coupling to the two C1' fluorines, likely resulting in a triplet. |

| C4 | 20 - 30 | Singlet or very small multiplet | Being the furthest from the fluorinated substituent, the C-F coupling is expected to be minimal or unresolved. Its chemical shift will be least affected compared to unsubstituted THF. |

| C5 | 65 - 75 | Singlet or very small multiplet | Similar to C4, the influence of the fluorinated group is significantly attenuated at this distance. The chemical shift will be similar to that of C5 in unsubstituted THF. |

| C1' | 115 - 125 | Triplet (due to ¹JCF) of doublets (due to ²JCCF) | This carbon is directly bonded to two fluorine atoms, resulting in a large one-bond C-F coupling and a significant downfield shift. It will also exhibit two-bond coupling to the fluorine on C2'. |

| C2' | 105 - 115 | Doublet (due to ¹JCF) of triplets (due to ²JCCF) of quartets (due to ³JCCCF) | This carbon is bonded to one fluorine, which will cause a large ¹JCF splitting. It will also be coupled to the two fluorines on C1' and the three fluorines on C3'. |

| C3' | 120 - 130 | Quartet (due to ¹JCF) of doublets (due to ²JCCF) | The trifluoromethyl group will result in a quartet due to one-bond C-F coupling. This signal will be further split by the fluorine on C2' via a two-bond coupling. |

Experimental and Computational Strategies for Spectral Assignment

Given the complexity of the predicted spectrum, a combination of advanced NMR experiments and computational methods is essential for an unambiguous assignment.

Experimental Protocol for 13C NMR Acquisition

-

Sample Preparation:

-

Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).[5]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Tune and match the 13C probe.

-

-

1D 13C{¹H} NMR Experiment:

-

Acquire a standard proton-decoupled 13C NMR spectrum. This will simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as signals split by fluorine can be broad and have low intensity.[2]

-

-

Advanced NMR Experiments (for definitive assignment):

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to distinguish between CH, CH2, and CH3 groups.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s), aiding in the assignment of the THF ring carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the connectivity of the entire molecule.

-

¹⁹F-Decoupled ¹³C NMR: If the spectrometer is equipped with a triple-resonance probe, a ¹³C spectrum can be acquired with simultaneous decoupling of both ¹H and ¹⁹F. This would result in a spectrum with only singlets for each carbon, greatly simplifying it and confirming the number of unique carbon atoms.[1]

-

Caption: Experimental workflow for 13C NMR spectral assignment.

Computational Chemistry for NMR Prediction

In the absence of reference data, computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for predicting NMR parameters.[6][7]

-

Structure Optimization:

-

The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

-

NMR Calculation:

-

The NMR shielding constants are then calculated on the optimized geometry using a higher level of theory (e.g., B3LYP with a larger basis set like 6-311+G(2d,p)).

-

The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of TMS at the same level of theory (δ = σ_TMS - σ_sample).

-

-

Data Analysis:

-

The predicted chemical shifts and C-F coupling constants are compared with the experimental spectrum to facilitate assignment. Often, a linear scaling factor is applied to the calculated shifts to improve the agreement with experimental values.[7]

-

Caption: Computational workflow for predicting 13C NMR chemical shifts.

Conclusion

The 13C NMR spectrum of this compound is expected to be complex, characterized by significant downfield shifts of the carbons in the fluorinated sidechain and pronounced C-F J-coupling that splits most of the signals into intricate multiplets. A thorough understanding of the fundamental principles of fluorine's influence on 13C NMR is crucial for a preliminary interpretation. However, for an unambiguous and definitive assignment of all carbon resonances, a synergistic approach combining high-field, multi-dimensional NMR experiments with the predictive power of computational chemistry is essential. This integrated strategy empowers researchers to confidently elucidate the structures of novel and complex fluorinated molecules, accelerating the pace of innovation in drug discovery and materials science.

References

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

Baeza, A., & Llopis, N. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. Available from: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available from: [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. Available from: [Link]

-

Llopis, N., & Baeza, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. Available from: [Link]

-

ResearchGate. The 13C NMR spectrum of 2-13C-enriched THF (1b). Available from: [Link]

-

Krivdin, L. B., et al. (2005). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Journal of Organic Chemistry, 41(8), 1133-1141. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11313-11321. Available from: [Link]

-

Grimblat, N., et al. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 80(3), 1652-1656. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

-

ResearchGate. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Available from: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available from: [Link]

-

NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. Available from: [Link]

- Singh, S. (2014). A review article on C13 NMR spectroscopy. International Journal of Pharmaceutical Sciences and Research, 5(10), 4136-4149.

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

-

Reddy, P. V., & Falck, J. R. (2006). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. Tetrahedron Letters, 47(25), 4281-4283. Available from: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Tetrahydrofuran(109-99-9) 13C NMR [m.chemicalbook.com]

- 4. nmrs.io [nmrs.io]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

An In-depth Technical Guide to the Mass Spectrometry of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran

Executive Summary

The analysis of novel fluorinated compounds is a recurring challenge in pharmaceutical development, environmental screening, and materials science. This compound represents a molecule for which established mass spectrometric data is not publicly available. This guide, written from the perspective of a Senior Application Scientist, provides a predictive framework and a robust, first-principles-based workflow for its analysis. We will dissect the probable electron ionization (EI) fragmentation pathways based on foundational chemical principles and data from analogous structures. Subsequently, a comprehensive, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol is detailed, designed as a self-validating system for researchers to develop a reliable analytical method. This document serves not as a mere recitation of known data, but as a methodological blueprint for tackling the characterization of novel fluorinated ethers.

Introduction to the Analyte: A Predictive Approach

This compound is a fluorinated cyclic ether. Its structure combines a stable tetrahydrofuran (THF) ring with a heavily fluorinated propyl side chain. Such molecules can be of interest as unique solvents, building blocks in organic synthesis, or potential impurities in manufacturing processes involving fluorinated reagents.

The primary challenge in its analysis is the absence of reference spectra in common libraries like NIST or Wiley. Therefore, a successful analytical strategy cannot rely on library matching. Instead, it requires a deductive approach grounded in the fundamental principles of mass spectrometry.

Molecular Formula: C₇H₈F₆O Monoisotopic Mass: 238.0428 u

The presence of six fluorine atoms and a relatively low molecular weight strongly suggests that the compound will be sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis. Electron Ionization (EI) is the preferred method for GC-MS as it induces extensive, reproducible fragmentation, providing a detailed structural fingerprint.

Theoretical Fragmentation Analysis (EI-MS)

Under standard 70 eV Electron Ionization, the molecular ion (M⁺˙) of this compound is expected to form, but it may be of low abundance due to the numerous favorable fragmentation pathways available. The primary drivers of fragmentation will be the ether oxygen, which directs cleavage, and the electron-withdrawing nature of the hexafluoropropyl group.

The following key fragmentation pathways are predicted:

-

Alpha-Cleavage (α-cleavage): This is the most characteristic fragmentation pathway for ethers. The radical site on the oxygen initiates cleavage of an adjacent carbon-carbon bond. Cleavage of the C-C bond of the side chain is highly probable, leading to the formation of a stable, resonance-stabilized oxonium ion. This is predicted to be the base peak .

-

Ring-Opening and Cleavage: The THF ring can undergo cleavage, leading to a variety of smaller fragment ions.

-

Cleavage of the Hexafluoropropyl Group: The C-F and C-C bonds within the side chain can cleave, leading to characteristic losses and the formation of fluorinated ions like CF₃⁺.

Predicted Fragmentation Diagram

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Key Fragment Ions

| m/z | Proposed Ion Formula | Description |

| 238 | C₇H₈F₆O⁺˙ | Molecular Ion (M⁺˙) - Expected to be low abundance. |

| 84 | C₅H₈O⁺ | Base Peak. Result of α-cleavage and loss of the C₂HF₆˙ radical. |

| 71 | C₄H₇O⁺ | Loss of a CH₂ group from the THF ring fragment. |

| 151 | C₃HF₆⁺ | The hexafluoropropyl cation radical. |

| 119 | C₂F₅⁺ | Loss of a CF₂ group from the C₃HF₆⁺ fragment. |

| 69 | CF₃⁺ | Trifluoromethyl cation, a common marker for fluorinated compounds. |

Proposed GC-MS Workflow for Method Development

This workflow is designed as a robust starting point. The causality behind each parameter is explained to allow for logical troubleshooting and optimization.

Experimental Workflow Diagram

Caption: A comprehensive GC-EI-MS workflow for novel compound analysis.

Rationale for GC-MS Selection

-

Volatility: The combination of a low molecular weight (238 u) and high fluorine content typically leads to a high vapor pressure, making the analyte ideal for gas chromatography.

-

Structural Information: EI provides rich, fingerprint-like fragmentation spectra that are crucial for identifying an unknown compound in the absence of a reference standard. LC-MS with soft ionization techniques like electrospray ionization (ESI) would likely only yield the molecular ion with minimal fragmentation, providing insufficient structural detail.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating by including system suitability checks and starting with conservative parameters that can be methodically optimized.

Instrumentation: A standard Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.

1. Sample Preparation:

-

Protocol: Prepare a 100 µg/mL stock solution of the analyte in HPLC-grade Methanol. Create a working solution of 1 µg/mL by serial dilution.

-

Causality: Methanol is a polar solvent that is appropriate for many fluorinated compounds and is compatible with common GC injection techniques. Starting with a known concentration (1 µg/mL) allows for an initial assessment of sensitivity and prevents detector saturation.

2. GC Method Parameters:

| Parameter | Setting | Rationale & Expertise |

| Injection Port | Split (50:1 ratio) | A split injection prevents column overloading and ensures sharp chromatographic peaks, which is critical for good sensitivity and resolution. The 50:1 ratio is a robust starting point. |

| Injector Temp. | 250 °C | This temperature ensures rapid volatilization of the analyte without causing thermal degradation. It is a standard temperature for compounds in this molecular weight range. |

| Carrier Gas | Helium, Constant Flow | Helium is the industry standard for GC-MS. A constant flow rate (e.g., 1.2 mL/min) ensures reproducible retention times and peak shapes, even with a temperature program. |

| GC Column | Agilent DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | The 5% phenyl-methylpolysiloxane stationary phase is a workhorse, non-polar column that provides excellent separation for a wide range of compounds. It is the logical first choice for a novel analyte. |

| Oven Program | 1. Hold at 40 °C for 2 min2. Ramp to 280 °C at 15 °C/min3. Hold at 280 °C for 5 min | This program starts at a low temperature to trap the analyte at the head of the column, ensuring sharp peaks. The ramp rate is aggressive enough for efficient analysis time while still providing good separation. The final hold ensures any less volatile impurities are eluted. |

3. MS Method Parameters:

| Parameter | Setting | Rationale & Trustworthiness |

| Ion Source | Electron Ionization (EI) | EI is the gold standard for generating reproducible mass spectra for library creation and comparison. It is essential for structural elucidation of unknowns. |

| Ionization Energy | 70 eV | This is the universal standard energy for EI. It provides maximum ionization efficiency and generates highly reproducible fragmentation patterns that are consistent across different instruments, which is the cornerstone of trustworthy data. |

| Source Temp. | 230 °C | A hot source minimizes contamination and ensures that the analyte remains in the gas phase, preventing peak tailing and signal loss. |

| Mass Range | m/z 40 - 350 | This range is chosen to be wide enough to capture the molecular ion (m/z 238) while also including all predicted major fragments (e.g., m/z 69, 84) and excluding low-mass background ions from air and water. |

| Acquisition Mode | Full Scan | Full scan mode is non-negotiable for unknown identification. It acquires data across the entire mass range, capturing all fragment ions and providing a complete picture of the molecule's fragmentation behavior. |

Data Interpretation and Method Validation

-

Peak Identification: After data acquisition, identify the chromatographic peak corresponding to the analyte.

-

Spectrum Evaluation: Extract the mass spectrum from this peak.

-

Validation Check:

-

Does the spectrum contain a small peak at m/z 238 (the molecular ion)?

-

Is the base peak at m/z 84, as predicted by the dominant α-cleavage pathway?

-

Are other predicted key ions, such as m/z 69, 71, and 119, present?

-

-

Trustworthiness: If the observed spectrum aligns with the theoretically predicted fragmentation, it provides strong, trustworthy evidence for the compound's identity. The next step in a formal validation process would involve obtaining a certified reference standard to confirm the retention time and mass spectrum.

Conclusion

The mass spectrometric analysis of a novel compound like this compound is a challenge that can be overcome with a systematic, first-principles approach. By predicting the fragmentation behavior based on established chemical logic and employing a robust, well-justified GC-MS workflow, researchers can confidently acquire high-quality data for structural elucidation. This guide provides the theoretical foundation and a practical, step-by-step protocol to serve as a launchpad for the successful development of a validated analytical method for this and other novel fluorinated ethers.

References

-

Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Elsevier. [Link]

-

NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. [Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

The Solubility Landscape of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Frontier of Fluorinated Solvents

In the landscape of modern chemistry and pharmaceutical development, the choice of solvent is a critical parameter that dictates the success of a synthesis, formulation, or purification process. While traditional organic solvents have been the workhorses of the laboratory for centuries, the unique challenges posed by increasingly complex molecules necessitate the exploration of novel solvent systems. Among these, fluorinated solvents have emerged as a class of materials with exceptional properties, including high thermal and chemical stability, unique solvency characteristics, and, in some cases, reduced environmental impact.

This in-depth technical guide focuses on a promising yet under-documented fluorinated ether: 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran , often referred to by its synonym F-6. This document is intended for researchers, scientists, and drug development professionals who are considering this solvent for their work. In the absence of extensive published quantitative solubility data for a wide range of organic compounds in this specific solvent, this guide takes a foundational approach. It provides a comprehensive overview of the physicochemical properties of this compound, delves into the theoretical principles that govern solubility in fluorinated systems, offers detailed experimental protocols for determining solubility, and presents a predictive framework for the solubility of various classes of organic compounds. Our goal is to equip the reader with the knowledge and tools necessary to effectively evaluate and utilize this unique solvent in their research and development endeavors.

Unveiling the Solvent: Physicochemical Properties of this compound

Understanding the fundamental physical and chemical properties of a solvent is the first step in predicting its behavior and potential applications. This compound (CAS No. 53005-42-8) is a fluorinated cyclic ether with the molecular formula C7H8F6O and a molecular weight of 222.13 g/mol [1]. Its structure, featuring a polar tetrahydrofuran (THF) ring and a highly fluorinated, nonpolar propyl chain, bestows upon it a unique combination of properties that distinguish it from both its parent compound, THF, and traditional perfluorinated alkanes.

A summary of the available physicochemical properties of this compound is presented in Table 1, with a comparison to its non-fluorinated parent compound, tetrahydrofuran (THF).

| Property | This compound | Tetrahydrofuran (THF) |

| CAS Number | 53005-42-8 | 109-99-9[2] |

| Molecular Formula | C7H8F6O | C4H8O[2] |

| Molecular Weight | 222.13 g/mol [1] | 72.11 g/mol [3] |

| Boiling Point | 135-137 °C[4] | 66 °C[3] |

| Density | 1.366 g/cm³ (Predicted)[4] | 0.888 g/mL at 20 °C[3] |

| Appearance | Not specified (likely a colorless liquid) | Colorless liquid[3] |

| Water Solubility | Not specified (expected to be low) | Miscible[2] |

The significantly higher boiling point and density of the fluorinated derivative compared to THF are immediately apparent. These differences are attributable to the greater molecular weight and the presence of the dense hexafluoropropyl group. The predicted high density is a practical consideration for experimental work, particularly in extraction and separation processes. While the water solubility of THF is complete, the introduction of the large, hydrophobic fluorinated chain in this compound is expected to drastically reduce its miscibility with water, a key feature that can be exploited in biphasic systems.

The Theoretical Underpinnings of Solubility in a Fluorinated Ether

The principle of "like dissolves like" is a cornerstone of solubility prediction. However, in the realm of fluorinated solvents, this adage requires a more nuanced interpretation. The solubility of an organic compound in this compound is governed by a complex interplay of intermolecular forces, including dipole-dipole interactions, London dispersion forces, and the unique phenomenon of the solvophobic effect.

The Dual Nature of the Solvent Molecule

The key to understanding the solubility profile of this compound lies in its amphiphilic character at the molecular level. It possesses:

-

A Polar Region: The tetrahydrofuran ring, with its ether oxygen, provides a site for dipole-dipole interactions and potential hydrogen bond acceptance. This region imparts a degree of polarity to the molecule, similar to its parent compound, THF, which is a polar aprotic solvent[5].

-

A Nonpolar, Fluorous Region: The hexafluoropropyl chain is highly nonpolar and lipophobic. The high electronegativity of the fluorine atoms leads to strong carbon-fluorine bonds and a low polarizability of the overall group. This "fluorous" character is distinct from the lipophilicity of hydrocarbons.

This dual nature suggests that the solvent will exhibit selective solubility, favoring compounds that can interact favorably with either or both of these regions.

Intermolecular Interactions at Play

The dissolution of a solute in a solvent is an energy-dependent process that involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. In the context of this compound, the following interactions are paramount:

-

Dipole-Dipole Interactions: The polar THF moiety can interact with polar functional groups of a solute molecule.

-

London Dispersion Forces: These are the primary forces of attraction between the fluorinated chains of the solvent molecules and between the solvent and nonpolar solutes. While individually weak, their cumulative effect can be significant, particularly for larger molecules.

-

Solvophobic Effects: This is a critical concept in fluorinated systems. Just as the hydrophobic effect drives the association of nonpolar molecules in water, a similar "fluorophobic" or "lipophobic" effect exists in fluorinated solvents. Hydrocarbon-based organic molecules tend to be poorly soluble in perfluorinated solvents because the cohesive energy of the fluorinated solvent is very low, and the interactions between the fluorinated solvent and the hydrocarbon solute are weak[6].

The following diagram illustrates the key intermolecular interactions that govern the solubility of a hypothetical drug molecule in this compound.

Caption: Intermolecular interactions governing solubility.

Predictive Framework for Solubility

Based on these theoretical principles, we can establish a predictive framework for the solubility of different classes of organic compounds in this compound:

-

Highly Fluorinated Compounds: Compounds with a significant fluorous character are expected to be highly soluble. The principle of "like dissolves like" is most directly applicable here.

-

Polar, Non-ionic Compounds: Small polar molecules with functional groups that can act as hydrogen bond acceptors (e.g., ethers, esters, ketones, and some amides) are likely to have moderate solubility, driven by interactions with the THF ring. As the hydrocarbon portion of the molecule increases, solubility is expected to decrease.

-

Nonpolar Hydrocarbons: Alkanes, alkenes, and aromatic hydrocarbons are expected to have low solubility due to the lipophobicity of the fluorinated solvent.

-

Highly Polar and Ionic Compounds: Salts, highly polar compounds capable of strong hydrogen bonding (e.g., polyols, carboxylic acids), and ionic liquids are expected to be poorly soluble. The nonpolar fluorinated chain will not effectively solvate these species.

-

Polymers: The solubility of polymers will depend on the nature of the repeating unit. Fluorinated polymers are likely to be soluble. For non-fluorinated polymers, those with moderate polarity and flexible backbones may exhibit some solubility, while highly crystalline or polar polymers are expected to be insoluble. The addition of a solubilizer, such as a lower alcohol or a cyclic ether, may improve the solubility of some perfluorinated polyethers in fluorinated solvents[7].

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, experimental determination of solubility is essential for any application involving this compound. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended[8][9]. The following is a detailed protocol that can be adapted for use with this solvent.

Materials and Equipment

-

This compound (ensure purity)

-

Solute of interest (ensure purity)

-

Analytical balance

-

Vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Step-by-Step Protocol: Saturation Shake-Flask Method

-

Preparation of the Supersaturated Solution:

-

Accurately weigh an excess amount of the solid solute into a vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

-

Add a known volume or mass of this compound to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for some compounds[10]. It is advisable to perform a time-to-equilibrium study for new compounds by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. The choice of dilution solvent will depend on the analytical technique being used.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.

-

Prepare a calibration curve using standard solutions of the solute in the same dilution solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

-

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for solubility determination.

Important Considerations for Working with a Fluorinated Solvent

-

Density: The high density of this compound may require adjustments to centrifugation speeds and times.

-

Volatility: While the boiling point is relatively high, it is still a volatile organic compound. Vials should be tightly sealed to prevent solvent evaporation, which would lead to artificially high solubility values.

-

Peroxide Formation: Like its parent compound THF, this compound may form explosive peroxides upon exposure to air and light[11]. It is crucial to use fresh, stabilized solvent and to test for peroxides before use, especially if the solvent has been stored for an extended period.

-

Material Compatibility: Ensure that all materials that come into contact with the solvent (vials, caps, filters) are chemically resistant to fluorinated compounds. PTFE is generally a good choice.

Predictive Solubility of Organic Compounds: A Qualitative Guide

In the absence of extensive quantitative data, a qualitative understanding of which classes of compounds are likely to be soluble in this compound is invaluable for initial experimental design. The following table provides a predictive guide to the solubility of various classes of organic compounds, based on the theoretical principles discussed earlier.

| Class of Organic Compound | Predicted Solubility in this compound | Rationale |

| Alkanes and Cycloalkanes | Low | Lipophobic nature of the fluorinated solvent. |

| Aromatic Hydrocarbons | Low to Moderate | Weak dispersion forces; solubility may increase with substitution by polar groups. |

| Alcohols | Low to Moderate | Hydrogen bonding with the ether oxygen is possible, but the nonpolar hydrocarbon chain will limit solubility, especially for longer chains. |